6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds It features a purine ring substituted with a chloro group at the 6-position and a 2-(4-nitrophenyl)ethyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions for this method include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of reagents, catalysts, and solvents is critical to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Reduction: 6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9-[2-(4-aminophenyl)ethyl]-9h-purine: A reduced form with an amino group instead of a nitro group.
9-[2-(4-nitrophenyl)ethyl]-9h-purine: Lacks the chloro substitution.
6-Chloro-9-[2-(4-methylphenyl)ethyl]-9h-purine: Contains a methyl group instead of a nitro group.
Uniqueness
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine is unique due to the presence of both a chloro and a nitrophenyl group, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
33265-58-6 |
---|---|
Molecular Formula |
C13H10ClN5O2 |
Molecular Weight |
303.70 g/mol |
IUPAC Name |
6-chloro-9-[2-(4-nitrophenyl)ethyl]purine |
InChI |
InChI=1S/C13H10ClN5O2/c14-12-11-13(16-7-15-12)18(8-17-11)6-5-9-1-3-10(4-2-9)19(20)21/h1-4,7-8H,5-6H2 |
InChI Key |
DYODDZLYLWSZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.